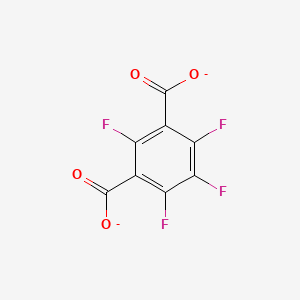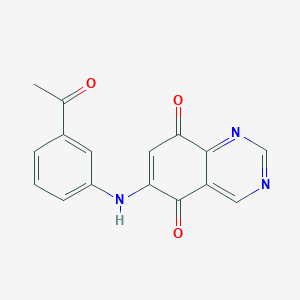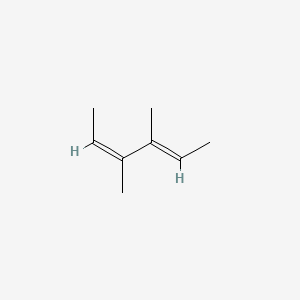
3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one: is an organic compound belonging to the pyranone family It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with methyl acrylate.
Reaction with Sodium Hydroxide: Methyl acrylate reacts with sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridine.
Methoxylation: The 2-methyl-4-oxo-2-pyridine undergoes methoxylation, introducing a methoxy group at the 3-position to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one is used as a model compound in various chemical studies, including the assignment of ring proton resonances .
Biology and Medicine:
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
4-Methoxy-6-methyl-2H-pyran-2-one: This compound lacks the acetyl group at the 3-position.
Uniqueness: 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxy and acetyl groups contribute to its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
670-28-0 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
3-acetyl-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C9H10O4/c1-5-4-7(12-3)8(6(2)10)9(11)13-5/h4H,1-3H3 |
Clé InChI |
NMCFALGETPQHTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


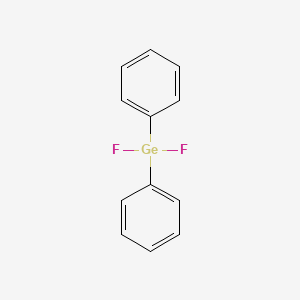
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
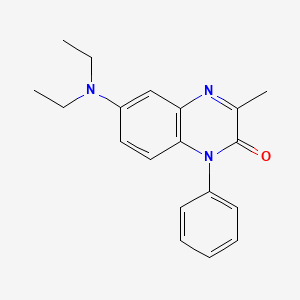
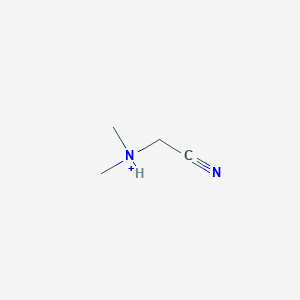
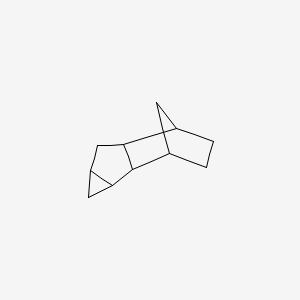
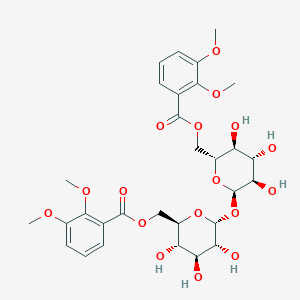
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
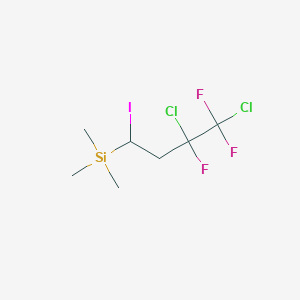
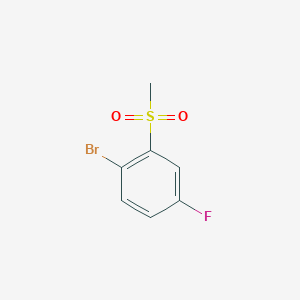
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
